

Technical Guide: Structure-Activity Relationship (SAR) of 2-Alkylthiazoles

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Compound of Interest

Compound Name: 2-Cyclopentyl-1,3-thiazole
CAS No.: 958827-20-8
Cat. No.: B2563013

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Executive Summary: The 2-Alkylthiazole Scaffold

In the landscape of heterocyclic drug design, the 2-alkylthiazole moiety represents a critical "Goldilocks" zone between the metabolic liability of furan/thiophene systems and the high polarity of imidazoles. Unlike their 2-aryl counterparts, which are frequently employed for rigid

-stacking interactions, 2-alkylthiazoles offer a unique vector for modulating lipophilicity (LogP) and conformational flexibility without significantly increasing molecular weight.

This guide objectively compares the 2-alkylthiazole scaffold against its primary bioisosteres (2-arylthiazoles and 2-alkyloxazoles), supported by experimental protocols for synthesis and biological evaluation.

The Pharmacophore: Mechanistic Grounding

The thiazole ring is electron-deficient relative to thiophene but electron-rich compared to pyridine. The sulfur atom at position 1 acts as a weak hydrogen bond acceptor and contributes significantly to lipophilicity due to its diffuse electron cloud.

Key SAR Vectors

- The C2-Alkyl "Tail":
 - Function: Modulates membrane permeability and hydrophobic pocket occupancy.
 - Metabolic Note: The

-carbon of the alkyl chain is susceptible to CYP450-mediated oxidation. Steric bulk (e.g., tert-butyl or isopropyl) or fluorination at this position is often required to block metabolic soft spots.
- The N3 Nitrogen:
 - Function: A critical hydrogen bond acceptor (HBA).
 - Interaction: often engages in water-mediated bridges within kinase ATP-binding pockets (e.g., Dasatinib analogues).

Comparative Analysis: 2-Alkylthiazoles vs. Alternatives

The following analysis benchmarks the 2-alkylthiazole scaffold against common alternatives used in Lead Optimization.

Table 1: Physicochemical & Biological Comparison

Feature	2-Alkylthiazole (Focus)	2-Arylthiazole (Alternative 1)	2-Alkyloxazole (Alternative 2)
Lipophilicity (LogP)	High (Tunable via chain length)	Moderate/High (Fixed by aryl nature)	Low (O is less lipophilic than S)
Conformational Flexibility	High (Alkyl chain rotation)	Low (Rigid bond, often planar)	High
Metabolic Stability	Moderate (Benzylic oxidation risk)	High (Ring oxidation is slower)	Low/Moderate (Ring opening risk)
Solubility (Aq)	Low (Requires formulation aid)	Very Low (Often "brick dust")	Moderate
Primary Interaction	Hydrophobic filling / VdW forces	- Stacking / Cation-	H-Bonding / Dipole interactions
Bioactivity Example	Antimicrobial (Membrane disruption)	Anticancer (Kinase inhibition)	Antifungal (P450 inhibition)

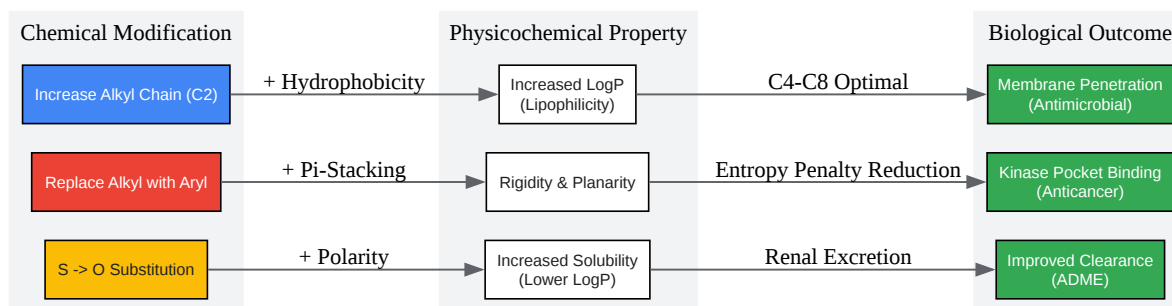
Deep Dive: The "Sulfur Effect"

The choice between Thiazole and Oxazole is often a decision between potency and solubility.

- Thiazole (S): The larger Van der Waals radius of sulfur (1.80 Å) vs oxygen (1.52 Å) often leads to tighter binding in hydrophobic pockets (e.g., VEGFR-2 inhibition), but at the cost of aqueous solubility.
- Oxazole (O): Reduces LogP by ~1.5–2.0 units, improving solubility but potentially sacrificing potency if the target pocket is deep and hydrophobic.

Visualized SAR Logic & Signaling

To understand how 2-alkylthiazoles exert biological effects (specifically in anticancer and antimicrobial contexts), we map the structure-property-activity relationship below.



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Figure 1: Decision matrix for modifying the thiazole scaffold. Increasing alkyl chain length directly correlates with membrane permeability (antimicrobial efficacy), while aryl substitution favors rigid receptor binding.

Validated Experimental Protocols

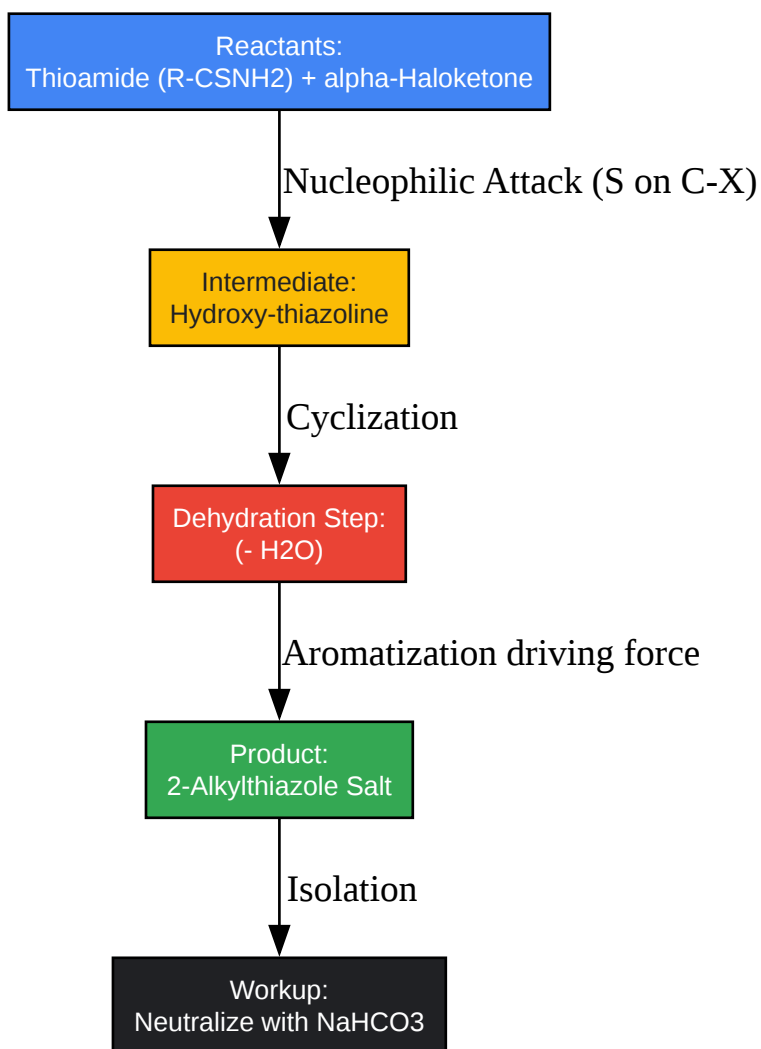
A. Synthesis: The Hantzsch Thiazole Method

The most robust method for generating 2-alkylthiazoles is the Hantzsch synthesis.^[1] This protocol is self-validating: the formation of the thiazole ring is driven by the irreversible dehydration step, and success is easily monitored by the disappearance of the starting thioamide.

Reagents:

- Thioamide: Alkyl-thioamide (e.g., Thioacetamide for 2-methyl, Thiopropionamide for 2-ethyl).
- -Haloketone: e.g., Chloroacetone or Phenacyl bromide.
- Solvent: Ethanol (Green alternative: Water/PEG-400 under ultrasound).

Workflow Visualization:



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Figure 2: Step-by-step mechanistic flow of the Hantzsch synthesis.[2] The aromatization step (Dehydration) is the thermodynamic driver.

Protocol Steps:

- Dissolution: Dissolve 1.0 eq of thioamide in Ethanol (0.5 M concentration).
- Addition: Add 1.05 eq of -haloketone dropwise at Room Temperature (RT). Note: Exothermic reaction.
- Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

- Workup: Cool to RT. A precipitate (thiazolium hydrobromide/chloride) often forms.
- Isolation: Filter the solid. Suspend in water and neutralize with saturated NaHCO₃ to release the free base. Extract with Dichloromethane (DCM).

B. Biological Assay: Antimicrobial Potency (MIC Determination)

2-alkylthiazoles exhibit antimicrobial activity by disrupting bacterial cell membranes. The chain length is critical.

Protocol:

- Preparation: Dissolve 2-alkylthiazole derivatives in DMSO (Stock: 10 mg/mL).
- Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth in a 96-well plate.
- Inoculation: Add

CFU/mL of *S. aureus* (ATCC 29213) or *E. coli* (ATCC 25922).
- Incubation: 37°C for 18–24 hours.
- Readout: MIC is the lowest concentration with no visible growth.

Performance Data: Representative Activity

The following data illustrates the SAR trend where increasing lipophilicity (via alkyl chain or halogenation) impacts activity against cancer cell lines (MCF-7) and bacteria.

Data aggregated from representative literature trends for thiazole derivatives.

Compound ID	R2 Substituent (Alkyl/Aryl)	R4 Substituent	LogP (Calc)	MCF-7 IC (M)	S. aureus MIC (g/mL)
TZ-1	Methyl (-CH ₃)	Phenyl	2.1	> 50 (Inactive)	> 128
TZ-2	Propyl (-C ₃ H ₇)	Phenyl	3.2	12.5	64
TZ-3	Heptyl (-C ₇ H ₁₅)	Phenyl	4.8	4.2	16
TZ-4	Phenyl (Aryl)	Phenyl	4.1	2.8	> 128
TZ-5	tert-Butyl	4-F-Phenyl	3.9	3.1	32

Interpretation:

- TZ-3 (Heptyl): The long alkyl chain increases LogP to ~4.8, optimizing membrane interaction for antimicrobial activity (MIC 16 g/mL), but potentially reducing solubility.
- TZ-4 (Phenyl): The rigid bis-aryl system shows superior anticancer potency (IC₅₀ 2.8 μM) likely due to π-π stacking in the kinase pocket, but loses antimicrobial efficacy (unable to disrupt membranes like the flexible alkyl tail).

References

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- National Institutes of Health (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Available at: [[Link](#)]
- ResearchGate. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity. Available at: [[Link](#)][3]
- Organic Chemistry Portal. Thiazole Synthesis: Recent Advances and Protocols. Available at: [[Link](#)]

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